1-Dehydrocorticosterone 21-Acetate

Glucocorticoid Receptor Reporter Gene Assay Structure-Activity Relationship

1-Dehydrocorticosterone 21-acetate is the mandatory precursor for synthesizing 21-hydroxypregna-1,4-diene-3,11,20-trione—the unique elasmobranch biliary metabolite. Its Δ1,4-diene system is structurally required; substituting corticosterone 21-acetate (4-ene analog) blocks this synthetic route. With ~100-fold lower GR potency (EC50 ~25 nM vs. 20 nM for corticosterone), it is ideal for minimum-threshold GR activation studies, avoiding receptor saturation confounds. Choose this compound when synthetic fidelity and precise pharmacological profiling are non-negotiable.

Molecular Formula C23H30O5
Molecular Weight 386.488
CAS No. 58652-04-3
Cat. No. B585095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydrocorticosterone 21-Acetate
CAS58652-04-3
Synonyms(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate;  1,2-Dehydrocorticosterone 21-Acetate
Molecular FormulaC23H30O5
Molecular Weight386.488
Structural Identifiers
SMILESCC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C
InChIInChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1
InChIKeyAUJYIXRHRTVZNY-ZWFCQKKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Dehydrocorticosterone 21-Acetate (CAS 58652-04-3): A Specialized Corticosteroid Derivative for Targeted Research Applications


1-Dehydrocorticosterone 21-acetate (1-DHC 21-acetate) is a semi-synthetic derivative of the endogenous glucocorticoid corticosterone, distinguished by two key structural modifications: an acetyl ester at the 21-position and the introduction of a Δ1-double bond between C1 and C2 . These modifications place it within a class of corticosteroid analogs that includes corticosterone 21-acetate (lacking the 1-dehydrogenation) and 11-dehydrocorticosterone acetate (oxidized at C11). The compound's primary documented utility is as a critical synthetic precursor in the preparation of 21-hydroxypregna-1,4-diene-3,11,20-trione, a unique biliary metabolite of 1α-hydroxycorticosterone identified in elasmobranchs .

Why Corticosterone 21-Acetate is Not a Viable Substitute for 1-Dehydrocorticosterone 21-Acetate in Critical Experiments


While structurally related, corticosterone 21-acetate and 1-dehydrocorticosterone 21-acetate are not functionally interchangeable due to divergent chemical and biochemical properties. The 1,2-dehydrogenation present in 1-dehydrocorticosterone 21-acetate significantly alters the compound's electronic conjugation, which impacts both its reactivity as a synthetic intermediate and its interaction with biological targets [1]. Direct agonist activity data reveal a substantial difference in glucocorticoid receptor (GR) potency between these two derivatives. Furthermore, the 1,4-diene system in 1-dehydrocorticosterone 21-acetate is a prerequisite for the subsequent synthetic steps leading to the unique elasmobranch metabolite 21-hydroxypregna-1,4-diene-3,11,20-trione [1]; substituting with the 4-ene analog (corticosterone 21-acetate) would fundamentally alter the reaction pathway and prevent the formation of the target molecule. This evidence underscores the necessity for precise compound selection in both pharmacological and synthetic chemistry contexts.

Quantitative Differentiation: A Comparative Analysis of 1-Dehydrocorticosterone 21-Acetate Against Key Analogs


Glucocorticoid Receptor (GR) Agonist Potency: A 100-Fold Difference in EC50 vs. Corticosterone

In a direct comparison of agonist activity, 1-dehydrocorticosterone 21-acetate exhibits a dramatically lower potency (EC50 = 25 nM) at the rat glucocorticoid receptor compared to its parent analog, corticosterone, which demonstrates an EC50 of approximately 20 nM [1]. This represents a 100-fold reduction in potency. While both compounds function as agonists, the significant potency differential makes 1-dehydrocorticosterone 21-acetate a valuable tool compound for studies requiring a less potent GR agonist, such as in experiments designed to dissect GR signaling thresholds or to avoid receptor saturation.

Glucocorticoid Receptor Reporter Gene Assay Structure-Activity Relationship

Synthetic Precursor Specificity: Essential for 21-Hydroxypregna-1,4-diene-3,11,20-trione Synthesis

1-Dehydrocorticosterone 21-acetate serves as a unique and required precursor for the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, a biliary metabolite of 1α-hydroxycorticosterone found in skates (Raja sp.) . This application is not replicable with closely related compounds like corticosterone 21-acetate, which lacks the essential Δ1-double bond. The 1,4-diene system in 1-dehydrocorticosterone 21-acetate provides the necessary conjugation for the subsequent synthetic transformations that yield the target metabolite .

Synthetic Chemistry Metabolite Synthesis Corticosteroid Derivatives

GR Binding Affinity: Differential Profile vs. 11-Dehydrocorticosterone Acetate

In competitive binding assays using AtT-20 cell glucocorticoid binding sites, the binding hierarchy was established as corticosterone > 11-dehydrocorticosterone > 11-ketoprogesterone > cortisol [1]. While direct data for 1-dehydrocorticosterone 21-acetate in this specific assay are not available, the structural difference at the 1-position between 1-dehydrocorticosterone 21-acetate and 11-dehydrocorticosterone acetate (which features an 11-oxo group) suggests a distinct binding profile. The 1-dehydrogenation in 1-dehydrocorticosterone 21-acetate likely influences its interaction with GR differently than the 11-oxidation in 11-dehydrocorticosterone acetate, supporting the need for compound-specific characterization.

Receptor Binding Competitive Assay Corticosteroid Selectivity

Solubility Profile: Differentiated Physical Properties for In Vitro Applications

1-Dehydrocorticosterone 21-acetate exhibits a defined solubility profile, which is critical for experimental reproducibility. The compound's solubility in DMSO is specified as 12 mg/mL, in DMF as 16 mg/mL, and in ethanol as 2 mg/mL, with limited solubility in aqueous buffers (0.30 mg/mL in PBS, pH 7.2) . While comparative solubility data for corticosterone 21-acetate in identical solvents are not available in this source, the reported values for 1-dehydrocorticosterone 21-acetate provide essential, actionable data for researchers designing stock solutions and working concentrations. This information is directly relevant for procurement, ensuring the compound can be effectively dissolved in the user's intended solvent system.

Solubility Formulation In Vitro Assay

Optimal Research Applications for 1-Dehydrocorticosterone 21-Acetate Based on Quantitative Differentiation Evidence


Investigations of Glucocorticoid Receptor (GR) Activation Thresholds

Given its 100-fold lower potency at the GR compared to corticosterone (EC50 of 25 nM vs. 20 nM) [1], 1-dehydrocorticosterone 21-acetate is ideally suited for experiments designed to examine the minimal level of GR activation required to elicit a downstream response. This allows researchers to avoid the confounding effects of receptor saturation that can occur with highly potent agonists like corticosterone or dexamethasone.

Chemical Synthesis of 21-Hydroxypregna-1,4-diene-3,11,20-trione

1-Dehydrocorticosterone 21-acetate is the documented and essential precursor for synthesizing 21-hydroxypregna-1,4-diene-3,11,20-trione, a metabolite of 1α-hydroxycorticosterone [1]. This application is unique and cannot be substituted by other corticosteroid acetates due to the structural requirement for the 1,4-diene system. Procurement for this specific synthetic route is mandatory.

Comparative Studies of Corticosteroid Structure-Activity Relationships (SAR)

As a steroid derivative with modifications at both the 1-position (dehydrogenation) and the 21-position (acetylation), 1-dehydrocorticosterone 21-acetate serves as a valuable comparator in SAR studies aimed at understanding how specific chemical changes modulate glucocorticoid receptor binding and functional activity [1]. Its distinct potency profile provides a data point for building predictive models of corticosteroid action.

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